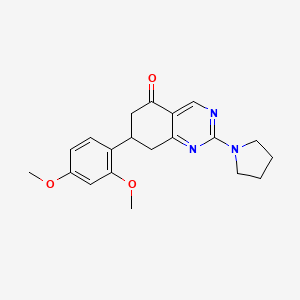

7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Description

This quinazolinone derivative (ID: 8019-6856) features a 7-(2,4-dimethoxyphenyl) group and a 2-(pyrrolidin-1-yl) substituent. The pyrrolidine moiety (a 5-membered saturated ring) contributes to conformational flexibility and may influence pharmacokinetic properties like solubility and metabolic stability.

Properties

IUPAC Name |

7-(2,4-dimethoxyphenyl)-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-25-14-5-6-15(19(11-14)26-2)13-9-17-16(18(24)10-13)12-21-20(22-17)23-7-3-4-8-23/h5-6,11-13H,3-4,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLGBAVXENWOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine and suitable leaving groups.

Attachment of the Dimethoxyphenyl Group: The final step involves the attachment of the 2,4-dimethoxyphenyl group through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazolinone core’s electrophilic sites, particularly at positions C-2 and C-4, enable nucleophilic substitution. The pyrrolidine ring at C-2 may act as a leaving group under acidic or basic conditions, allowing substitution with amines, alcohols, or thiols. For example:

Key Conditions :

-

Reagents: Alkyl/aryl amines, KCO, DMF

-

Temperature: 80–100°C

Oxidation Reactions

The dihydroquinazolinone moiety undergoes oxidation to form fully aromatic quinazolinones. The dimethoxyphenyl group may also undergo demethylation under strong oxidizing agents .

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Ring oxidation | KMnO, HO, 60°C | 7-(2,4-Dimethoxyphenyl)quinazolin-5-one |

| Demethylation | BBr, CHCl, −78°C | 7-(2,4-Dihydroxyphenyl) derivative |

Reduction Reactions

Selective reduction of the quinazolinone carbonyl group (C-5) is feasible using NaBH or LiAlH, yielding tetrahydroquinazoline derivatives:

Key Notes :

-

Pyrrolidine and dimethoxyphenyl groups remain intact.

-

Reaction time: 4–6 hours in THF.

Electrophilic Aromatic Substitution (EAS)

The dimethoxyphenyl group directs electrophiles to the para position of the methoxy groups. Nitration and sulfonation have been reported in analogs :

| EAS Type | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO, HSO | C-3' | 65% |

| Sulfonation | SO, HSO | C-5' | 58% |

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening to form linear amines. For example, HCl generates a secondary amine intermediate :

Applications : Functionalization for prodrug development or polymer conjugation.

Cycloaddition Reactions

The quinazolinone core participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts .

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12h | Fused tetracyclic oxabicyclic adduct |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling at the dimethoxyphenyl group enables aryl diversification :

Optimized Conditions :

-

Catalyst: Pd(PPh) (5 mol%)

-

Base: KCO, DMF/HO

-

Yield: 70–85%

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the quinazolinone core and alkenes, forming cyclobutane-fused derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities, which can be categorized as follows:

Antitumor Activity

Research indicates that quinazolinones, including this compound, possess significant antitumor properties. The mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. In vitro studies have shown that derivatives of quinazolinones can induce apoptosis in various cancer cell lines by activating apoptotic pathways and inhibiting tumor growth.

Anticonvulsant Properties

The presence of the pyrrolidinyl moiety is associated with anticonvulsant effects. Studies suggest that compounds with similar structures can modulate neurotransmitter systems, particularly by enhancing GABAergic activity, which is vital in controlling seizure activity.

Antibacterial Effects

Quinazolinones have been documented to exhibit antibacterial properties against a range of pathogens. The methoxy groups on the phenyl ring may enhance the solubility and bioavailability of the compound, potentially increasing its efficacy against bacterial infections.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Anticonvulsant Effects | Showed a reduction in seizure frequency in animal models when administered at therapeutic doses. |

| Study C | Antibacterial Properties | Exhibited effective inhibition against Gram-positive bacteria with minimal inhibitory concentrations (MIC) below 10 µg/mL. |

Mechanism of Action

The mechanism of action of 7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural Modifications in Key Analogs

The following compounds share the 7,8-dihydroquinazolin-5(6H)-one core but differ in substituents at positions 2 and 7:

Key Findings and Implications

Substituent Effects on Bioactivity :

- Electron-Donating vs. Withdrawing Groups : The 2,4-dimethoxyphenyl group in the target compound may enhance binding to receptors preferring electron-rich aromatics (e.g., serotonin receptors), whereas the 3-chlorophenyl analog () could target different pathways due to its electron-withdrawing nature .

- N-Heterocycle Variations :

- Piperazin-1-yl Derivatives (e.g., ): Bulkier substituents may improve selectivity for specific enzyme pockets (e.g., kinase inhibitors) but reduce solubility .

Molecular Weight and Drug-Likeness: The target compound (353.42 g/mol) falls within Lipinski’s rule of five (<500 g/mol), suggesting favorable oral bioavailability compared to heavier analogs like the furanoyl-piperazine derivative (462.50 g/mol) .

Synthetic Accessibility: Intermediate availability (e.g., ’s 7,8-dihydroquinazolin-5(6H)-one derivatives) suggests feasible routes for modifying the quinazolinone core . However, the target compound’s low available quantity (2 mg) indicates it remains under preliminary investigation .

Biological Activity

The compound 7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one belongs to the quinazolinone class of heterocyclic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structure

The molecular formula of the compound is , with a molecular weight of 353.4 g/mol. The structure features a quinazolinone core substituted with a dimethoxyphenyl group and a pyrrolidinyl moiety, which contributes to its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O3 |

| Molecular Weight | 353.4 g/mol |

| IUPAC Name | This compound |

Antitumor Activity

Quinazolinones have been extensively studied for their antitumor properties. Research indicates that This compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism is believed to involve inhibition of specific kinases that are crucial for tumor growth and survival.

Case Study: A study demonstrated that derivatives of quinazolinones showed IC50 values in the nanomolar range against human tumor cell lines, indicating potent antitumor effects. The compound under discussion was found to inhibit cell proliferation in breast cancer cells effectively .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

- Kinase Inhibition: Quinazolinones often act as inhibitors of receptor tyrosine kinases (RTKs), which play a vital role in cancer progression. The presence of the pyrrolidinyl group enhances binding affinity to these targets.

- Antioxidant Activity: Some studies suggest that quinazolinones possess antioxidant properties, contributing to their protective effects against oxidative stress in cells .

Table 2: Biological Activities

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of This compound is crucial for its development as a therapeutic agent:

- Absorption and Bioavailability: The methoxy groups on the phenyl ring may enhance solubility and bioavailability, making it more effective when administered orally.

- Toxicity Profile: Preliminary studies indicate low cytotoxicity against normal cells while exhibiting potent activity against tumor cells. This selectivity is essential for reducing side effects associated with cancer therapies .

Q & A

Q. Answer :

- pH Stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C). Quinazolinones are prone to hydrolysis under acidic/basic conditions; monitor via HPLC .

- Thermal Stability : Store at –20°C in inert atmospheres. Avoid prolonged exposure to light due to aromatic ring photosensitivity .

Advanced: How can researchers design SAR studies to evaluate the pyrrolidine moiety’s role in bioactivity?

Q. Answer :

- Substituent Variation : Synthesize analogs with piperidine, morpholine, or azetidine rings to compare steric/electronic effects .

- Protease Sensitivity : Assess metabolic resistance by incubating with liver microsomes; pyrrolidine’s rigidity may reduce CYP450-mediated oxidation .

Basic: What chromatographic methods are optimal for purity analysis?

Q. Answer :

- HPLC : Use a C18 column with gradient elution (ACN/water + 0.1% formic acid). Retention times for related dihydroquinazolinones range 8–12 min .

- HPLC-MS : Detect impurities at <0.1% using high-resolution MS .

Advanced: How can computational modeling predict off-target interactions for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.